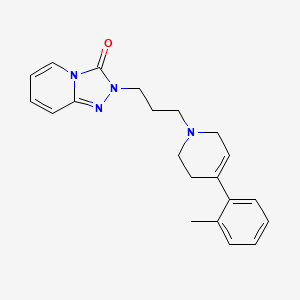

Sch 30497

Description

Properties

CAS No. |

83674-78-6 |

|---|---|

Molecular Formula |

C21H24N4O |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-[3-[4-(2-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

InChI |

InChI=1S/C21H24N4O/c1-17-7-2-3-8-19(17)18-10-15-23(16-11-18)12-6-14-25-21(26)24-13-5-4-9-20(24)22-25/h2-5,7-10,13H,6,11-12,14-16H2,1H3 |

InChI Key |

CBGKILSZODNVIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-(1,2,3,6-tetrahydro)-4-(2-(methylphenyl)pyridin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3-(2H)-one Sch 30497 Sch-30497 |

Origin of Product |

United States |

Foundational & Exploratory

Sch 79797: A Dual-Action Agent Targeting Thrombin Reception and Bacterial Viability

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sch 79797 is a potent small molecule that exhibits a unique dual mechanism of action, functioning as both a selective antagonist of the Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic. Its ability to inhibit thrombin-mediated platelet aggregation confers significant potential in the field of cardiovascular therapeutics. Concurrently, its antibiotic properties, which circumvent common resistance mechanisms, position it as a promising lead compound in the development of novel anti-infective agents. This document provides an in-depth technical overview of the core mechanisms of action of Sch 79797, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

PAR1 Antagonism: Inhibition of Thrombin-Mediated Signaling

Sch 79797 acts as a potent and selective antagonist of PAR1, a G-protein coupled receptor that plays a critical role in thrombosis and hemostasis. By competitively binding to PAR1, Sch 79797 effectively blocks the signaling cascade initiated by thrombin, a key protease in the coagulation cascade. This inhibitory action prevents platelet activation and aggregation, thereby reducing the risk of thrombus formation.

Quantitative Inhibition Data

The inhibitory potency of Sch 79797 against PAR1 has been quantified through various in vitro assays. The following table summarizes key binding and functional inhibition data.

| Parameter | Value | Cell/System | Description |

| IC50 | 70 nM | Human Platelets | Inhibition of [3H]haTRAP (a high-affinity thrombin receptor-activating peptide) binding to PAR1.[1] |

| Ki | 35 nM | Human Platelets | Dissociation constant for the inhibition of [3H]haTRAP binding to PAR1. |

| IC50 | 3 µM | Human Platelets | Inhibition of thrombin-induced platelet aggregation. |

| ED50 | 75 nM | NIH 3T3 cells | Effective dose for 50% growth inhibition. |

| ED50 | 81 nM | HEK 293 cells | Effective dose for 50% growth inhibition. |

| ED50 | 116 nM | A375 cells | Effective dose for 50% growth inhibition. |

Signaling Pathway

The antagonism of PAR1 by Sch 79797 disrupts the canonical thrombin-induced signaling pathway, which is crucial for platelet activation. The following diagram illustrates this inhibitory mechanism.

Caption: Inhibition of PAR1 signaling by Sch 79797.

Experimental Protocols

This assay quantifies the binding affinity of Sch 79797 to the PAR1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Human platelet membranes (source of PAR1)

-

[3H]haTRAP (radioligabeled PAR1 agonist)

-

Sch 79797 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of Sch 79797.

-

In a microplate, incubate human platelet membranes with a fixed concentration of [3H]haTRAP in the presence of varying concentrations of Sch 79797 or vehicle control.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of Sch 79797 that inhibits 50% of the specific binding of [3H]haTRAP (IC50) by non-linear regression analysis.

This functional assay measures the ability of Sch 79797 to inhibit platelet aggregation initiated by thrombin.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP)

-

Thrombin (agonist)

-

Sch 79797 (test compound)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation.

-

Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

-

Add varying concentrations of Sch 79797 or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

-

Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Calculate the percentage of aggregation inhibition for each concentration of Sch 79797 relative to the control.

-

Determine the IC50 value, the concentration of Sch 79797 that causes 50% inhibition of thrombin-induced platelet aggregation.

Antibiotic Activity: A Dual-Targeting Mechanism

Sch 79797 exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This is achieved through a novel dual-targeting mechanism of action that simultaneously inhibits a crucial metabolic pathway and disrupts the bacterial cell membrane.[1]

Quantitative Antibacterial Data

The antibacterial efficacy of Sch 79797 has been demonstrated through the determination of its inhibitory concentrations against various bacterial components and whole organisms.

| Parameter | Value | Target/Organism | Description |

| IC50 | 8.6 ± 3 µM | E. coli Dihydrofolate Reductase (FolA) | Inhibition of the enzymatic activity of a key enzyme in folate biosynthesis.[2] |

| MIC | 2 - 6.25 µg/mL | ESKAPE Pathogens | Minimum inhibitory concentration range against a panel of clinically relevant, often multidrug-resistant bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3] |

Dual Mechanism of Action Pathway

Sch 79797's antibacterial effect stems from its ability to concurrently inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, and permeabilize the bacterial cell membrane.

Caption: Dual antibacterial mechanism of Sch 79797.

Experimental Protocols

This assay measures the enzymatic activity of DHFR by monitoring the oxidation of its cofactor, NADPH.

Materials:

-

Purified bacterial DHFR (e.g., from E. coli)

-

Dihydrofolate (DHF), the substrate

-

NADPH, the cofactor

-

Sch 79797 (test inhibitor)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a quartz cuvette.

-

Add varying concentrations of Sch 79797 or a vehicle control to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding a defined amount of purified DHFR.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.

These assays utilize fluorescent probes to assess the impact of Sch 79797 on bacterial membrane integrity and potential.

A. Membrane Permeability Assay (using Propidium Iodide - PI)

Materials:

-

Bacterial culture (e.g., E. coli)

-

Propidium Iodide (PI) stock solution

-

Sch 79797

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in PBS.

-

Treat the bacterial suspension with various concentrations of Sch 79797 or a control.

-

Add PI to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.

-

Incubate for a specified time.

-

Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates that the membrane has been permeabilized, allowing PI to enter and bind to intracellular DNA.

B. Membrane Potential Assay (using DiSC3(5))

Materials:

-

Bacterial culture

-

DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

-

Sch 79797

-

Buffer (e.g., HEPES buffer with glucose)

-

Fluorometer

Procedure:

-

Prepare a bacterial cell suspension as described above.

-

Add DiSC3(5) to the cell suspension. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.

-

Monitor the fluorescence until a stable, quenched baseline is achieved.

-

Add varying concentrations of Sch 79797.

-

Measure the change in fluorescence. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence (de-quenching).

Conclusion

Sch 79797 presents a compelling profile as a multi-target therapeutic agent. Its potent and selective antagonism of PAR1 underscores its potential for the development of novel antiplatelet therapies. Simultaneously, its unique dual-action antibiotic mechanism, which combines the inhibition of a critical metabolic enzyme with the disruption of membrane integrity, offers a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens. The detailed methodologies and quantitative data provided in this guide are intended to facilitate further research and development of Sch 79797 and its analogs as next-generation therapeutics.

References

In Vitro Characterization of Sch 79797: A Dual-Action Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sch 79797 has emerged as a molecule of significant scientific interest due to its dual mechanism of action, functioning as both a potent antagonist of Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic with a low propensity for resistance development. This technical guide provides a comprehensive overview of the in vitro characterization of Sch 79797, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and mechanisms of action.

Part 1: PAR1 Antagonism

Sch 79797 was initially developed as a selective, nonpeptide antagonist of PAR1, a G-protein coupled receptor critically involved in thrombosis and cellular signaling.

The following table summarizes the key quantitative parameters defining the efficacy of Sch 79797 as a PAR1 antagonist.

| Parameter | Value | Cell/System | Target/Agonist | Reference |

| IC50 | 70 nM | Platelet Membranes | [3H]haTRAP Binding | [1][2] |

| Ki | 35 nM | Platelet Membranes | [3H]haTRAP Binding | [1][2] |

| IC50 | 3 µM | Human Platelets | Thrombin-induced Aggregation | [1] |

| ED50 | 75 nM | NIH 3T3 cells | Growth Inhibition | |

| ED50 | 81 nM | HEK 293 cells | Growth Inhibition | |

| ED50 | 116 nM | A375 cells | Growth Inhibition | |

| Optimal Concentration | 1 µM | Isolated Rat Heart | Cardioprotection |

PAR1 Binding Assay:

-

Objective: To determine the binding affinity of Sch 79797 to the PAR1 receptor.

-

Methodology: A competitive binding assay was performed using platelet membranes. The assay measures the ability of Sch 79797 to displace the binding of a high-affinity radiolabeled thrombin receptor-activating peptide ([3H]haTRAP) to PAR1. The concentration of Sch 79797 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Platelet Aggregation Assay:

-

Objective: To assess the functional antagonism of PAR1 by Sch 79797 in a physiological context.

-

Methodology: Human platelets are isolated and treated with varying concentrations of Sch 79797. Platelet aggregation is then induced by the addition of thrombin or the PAR1-activating peptide haTRAP. The aggregation is monitored by light transmission aggregometry. The IC50 value represents the concentration of Sch 79797 that inhibits 50% of the maximal aggregation response. It is noteworthy that Sch 79797 does not inhibit platelet aggregation induced by agonists for other receptors such as PAR-4, ADP, or collagen, highlighting its selectivity for PAR1.

Cell Proliferation and Apoptosis Assays:

-

Objective: To investigate the antiproliferative and pro-apoptotic effects of Sch 79797.

-

Methodology: Various cell lines (e.g., NIH 3T3, HEK 293, A375) are cultured in the presence of increasing concentrations of Sch 79797. Cell growth inhibition is measured, and the effective dose for 50% inhibition (ED50) is calculated. Apoptosis can be assessed by methods such as TUNEL staining or Annexin V flow cytometry. Studies have shown that these effects may be independent of PAR1 antagonism, as they are also observed in cells lacking the PAR1 receptor.

Sch 79797, as a PAR1 antagonist, blocks the downstream signaling cascades initiated by the activation of PAR1 by thrombin. This includes the inhibition of G-protein signaling and subsequent reduction in intracellular calcium mobilization. In cardiac fibroblasts, Sch 79797 has been shown to abolish thrombin-mediated ERK1/2 phosphorylation and subsequent profibrotic activities.

Caption: PAR1 signaling pathway and the inhibitory action of Sch 79797.

Part 2: Antibacterial Activity

More recently, Sch 79797 has been identified as a potent antibiotic with a unique dual-targeting mechanism of action, effective against both Gram-positive and Gram-negative bacteria, with a remarkably low frequency of resistance.

The following table summarizes the key quantitative parameters defining the antibacterial efficacy of Sch 79797.

| Parameter | Value | Organism | Assay | Reference |

| MIC | 13.9 µg/mL | E. coli NCM3722 | Growth Inhibition | |

| IC50 | 2.5 ± 0.6 µg/mL | Purified E. coli DHFR | Enzymatic Activity | |

| Bacteriostatic Concentration | 10 µM | E. coli | Growth Inhibition | |

| Bactericidal Concentration | 100 µM | E. coli | Bacterial Killing |

Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of Sch 79797 that inhibits the visible growth of a bacterium.

-

Methodology: Bacteria are grown in liquid media with a serial dilution of Sch 79797. The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth after a defined incubation period (e.g., 14 hours at 37°C).

Bacterial Cytological Profiling (BCP):

-

Objective: To elucidate the mechanism of action by observing morphological changes in bacteria upon treatment.

-

Methodology: Bacteria (e.g., E. coli) are treated with Sch 79797 and then stained with fluorescent dyes that report on nucleoid morphology (DAPI), membrane morphology (FM4-64), and membrane integrity (SYTOX Green). High-resolution imaging is used to quantify morphological and fluorescence features, providing insights into the cellular processes affected by the compound. This technique revealed that Sch 79797 disrupts bacterial membrane integrity.

Dihydrofolate Reductase (DHFR) Inhibition Assay:

-

Objective: To confirm the inhibition of folate metabolism as a target of Sch 79797.

-

Methodology: The enzymatic activity of purified DHFR is measured in the presence of varying concentrations of Sch 79797. The IC50 is the concentration of the compound that reduces the enzyme's activity by 50%. Metabolomic analysis of bacterial cells treated with Sch 79797 also shows an accumulation of folate pathway intermediates, consistent with DHFR inhibition.

MscL Channel Activity Assay (Patch-Clamp Electrophysiology):

-

Objective: To investigate the direct effect of Sch 79797 on the bacterial mechanosensitive channel of large conductance (MscL).

-

Methodology: Giant bacterial spheroplasts are generated and used for patch-clamp experiments. The activity of the MscL channel is recorded in the inside-out patch configuration. The effect of Sch 79797 is assessed by backfilling the patch pipette with a solution containing the compound and observing changes in the channel's open probability.

Sch 79797 exerts its bactericidal effects through two independent and simultaneous mechanisms:

-

Inhibition of Folate Metabolism: Sch 79797 competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This disrupts the production of essential precursors for DNA, RNA, and protein synthesis.

-

Disruption of Bacterial Membrane Integrity: Sch 79797 directly activates the bacterial mechanosensitive channel MscL, leading to membrane permeabilization and depolarization. This action is selective for bacterial membranes, contributing to its therapeutic window.

Caption: Dual mechanism of antibacterial action of Sch 79797.

The characterization of Sch 79797's antibacterial properties involved a multi-faceted approach combining various in vitro assays.

Caption: Experimental workflow for characterizing the antibacterial MoA of Sch 79797.

Conclusion

The in vitro characterization of Sch 79797 reveals a compound with a compelling dual-action profile. Its potent and selective antagonism of PAR1 holds therapeutic potential in cardiovascular diseases, while its unique dual-mechanism antibacterial activity presents a promising avenue for combating antibiotic resistance. The detailed data and methodologies presented in this guide offer a solid foundation for further research and development of Sch 79797 and its derivatives. The PAR1-independent effects, such as antiproliferative and pro-apoptotic activities, also warrant further investigation to fully understand the complete biological profile of this multifaceted molecule.

References

The Dual-Faceted Biological Profile of Sch 79797: From PAR1 Antagonism to Broad-Spectrum Antibiosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially characterized as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1), Sch 79797 has emerged as a molecule of significant interest due to its multifaceted biological activities.[1] While its role in modulating thrombin-mediated platelet aggregation and its potential in cardiovascular therapies were the primary focus of early studies, subsequent research has unveiled a surprising and potent bactericidal activity. This technical guide provides a comprehensive overview of the early studies on the biological activity of Sch 79797, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Antimicrobial Activity: A Novel Dual-Targeting Mechanism

A pivotal discovery in the study of Sch 79797 was its broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][3] Uniquely, Sch 79797 employs a dual-targeting mechanism of action that simultaneously disrupts two essential bacterial processes, a strategy that has been shown to have a very low frequency of inducing resistance.[2][4]

The two independent cellular targets are:

-

Folate Metabolism: Sch 79797 inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This disruption halts the production of essential precursors for DNA, RNA, and protein synthesis.

-

Bacterial Membrane Integrity: The compound also disrupts the bacterial membrane potential and permeability barrier. This leads to leakage of cellular contents and ultimately cell death.

A derivative of Sch 79797, named Irresistin-16, was later developed and demonstrated increased potency.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of Sch 79797 against a range of bacterial pathogens.

| Bacterium | Strain | MIC (µg/mL) | Gram Stain |

| Escherichia coli | lptD4213 | 6.3 | Gram-Negative |

| Acinetobacter baumannii | ATCC 17978 | 12.5 | Gram-Negative |

| Acinetobacter baumannii | Clinical Isolate 1 | 12.5 | Gram-Negative |

| Neisseria gonorrhoeae | WHO-L | 3.1 | Gram-Negative |

| Staphylococcus aureus | MRSA USA300 | 6.3 | Gram-Positive |

| Enterococcus faecalis | V583 | 12.5 | Gram-Positive |

Data sourced from supplementary materials of Martin et al., 2020.

Mandatory Visualization: Dual-Mechanism Antibiotic Action

Caption: Dual-targeting antibiotic mechanism of Sch 79797.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the determination of the MIC of Sch 79797 using the broth microdilution method.

-

Preparation of Sch 79797 Stock Solution: Dissolve Sch 79797 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the Sch 79797 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted Sch 79797. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Sch 79797 that completely inhibits visible bacterial growth.

Protease-Activated Receptor 1 (PAR1) Antagonist Activity

Sch 79797 was first identified as a potent and selective, nonpeptide antagonist of PAR1, a G-protein coupled receptor activated by thrombin. This activity is central to its effects on platelet aggregation and its potential therapeutic applications in cardiovascular diseases.

Data Presentation: PAR1 Antagonism and Antiplatelet Activity

The following table presents key quantitative data related to the PAR1 antagonist activity of Sch 79797.

| Parameter | Value | Description |

| IC50 (PAR1 binding) | 70 nM | Concentration causing 50% inhibition of a high-affinity thrombin receptor-activating peptide binding to PAR1. |

| Ki (PAR1 binding) | 35 nM | Inhibitory constant for the binding to PAR1. |

| IC50 (Platelet Aggregation) | 3 µM | Concentration causing 50% inhibition of thrombin-induced human platelet aggregation. |

| Cardioprotective Dose (in vivo, rat) | 25 µg/kg IV | Optimal dose for reducing myocardial necrosis following ischemia/reperfusion. |

| Cardioprotective Concentration (in vitro, rat heart) | 1 µM | Optimal concentration for reducing infarct size and increasing ventricular recovery. |

Mandatory Visualization: Cardioprotective Signaling Pathway of Sch 79797

Caption: Proposed PAR1-mediated cardioprotective signaling pathway inhibited by Sch 79797.

Experimental Protocols: PAR1 Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Sch 79797 for PAR1.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing PAR1.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled PAR1 ligand (e.g., [³H]haTRAP), and varying concentrations of Sch 79797.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Sch 79797 concentration. Calculate the IC₅₀ value, which can then be used to determine the inhibitory constant (Kᵢ).

Modulation of Neutrophil Activity

Further studies revealed that Sch 79797 can enhance the bactericidal activity of neutrophils. This effect appears to be, at least in part, independent of its PAR1 antagonist activity, as the newer generation PAR1 antagonist vorapaxar (B1682261) did not replicate these effects. Sch 79797 was shown to boost neutrophil killing through several mechanisms, including:

-

Increased generation of reactive oxygen species (ROS).

-

Robust induction of neutrophil extracellular trap (NET) formation.

-

Enhanced release of cathelicidin-related antimicrobial peptide (CRAMP).

Data Presentation: Effective Concentrations on Neutrophils and in a Pneumonia Model

| Activity | Effective Concentration/Dose | Model System |

| Bacteriostatic Effect | 10 µM | E. coli in vitro |

| Bactericidal Effect | 100 µM | E. coli in vitro |

| Therapeutic Efficacy | 10 µM (intrapulmonary) | Murine E. coli pneumonia model |

Mandatory Visualization: Experimental Workflow for Neutrophil Extracellular Trap (NET) Formation Assay

Caption: Workflow for quantifying Sch 79797-induced NET formation.

Experimental Protocols: Quantification of NET Formation

This protocol provides a method for quantifying NET formation using a cell-impermeable DNA dye.

-

Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation.

-

Cell Seeding: Seed the isolated neutrophils in a black, clear-bottom 96-well plate.

-

Stimulation: Treat the neutrophils with various concentrations of Sch 79797. Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a period sufficient to induce NETosis (typically 3-4 hours) at 37°C.

-

Staining: Add a cell-impermeable DNA dye, such as SYTOX Green, to each well. This dye will only stain the extracellular DNA released during NETosis.

-

Quantification: Measure the fluorescence intensity in each well using a microplate reader. The increase in fluorescence is proportional to the amount of NET formation.

-

Visualization (Optional): Visualize the NETs using fluorescence microscopy.

Conclusion

The early investigations into the biological activity of Sch 79797 have revealed a compound with a remarkable and unexpected dual character. Initially developed as a selective PAR1 antagonist with clear potential in cardiovascular medicine, it has also been identified as a potent, broad-spectrum antibiotic with a novel dual-targeting mechanism that evades resistance. Furthermore, its ability to modulate neutrophil activity adds another layer to its complex biological profile. These multifaceted properties underscore the importance of comprehensive biological screening in drug discovery and highlight Sch 79797 as a valuable lead compound for the development of new therapeutics for both infectious and cardiovascular diseases.

References

Unveiling the Preclinical Journey of Sch 79797: A Pharmacokinetic Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797, a compound initially investigated as a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), has garnered significant attention for its unexpected and potent antimicrobial properties. Subsequent research has revealed a unique dual-mechanism of action against a broad spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics of Sch 79797, with a focus on summarizing what is known from in vivo studies and outlining the experimental approaches used. While detailed quantitative pharmacokinetic parameters are not widely available in the public domain, this document synthesizes the existing literature to inform further research and development.

Mechanism of Action: A Dual Assault on Bacteria

Sch 79797 exerts its bactericidal effects through two independent and synergistic mechanisms, making it a promising candidate to combat antimicrobial resistance.

-

Inhibition of Folate Metabolism: Sch 79797 targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption ultimately halts bacterial growth.

-

Disruption of Bacterial Membrane Integrity: The compound also acts on the bacterial cell membrane, leading to its permeabilization and depolarization. This action disrupts the essential functions of the membrane, such as maintaining the proton motive force and regulating the passage of ions and nutrients, leading to rapid cell death.

This dual-targeting approach is significant because it is believed to lower the frequency of resistance development, as bacteria would need to acquire simultaneous mutations in two distinct cellular pathways to overcome the drug's effects.

Preclinical In Vivo Studies

Preclinical evaluation of Sch 79797 has been conducted in murine models of bacterial infection to assess its in vivo efficacy. These studies have primarily focused on survival outcomes and bacterial burden reduction rather than detailed pharmacokinetic profiling.

Animal Models and Efficacy

-

Murine Pneumonia Model: In studies utilizing a murine model of Escherichia coli pneumonia, intratracheal administration of Sch 79797 demonstrated a significant improvement in survival rates and a reduction in bacterial load in the lungs. An effective dose was identified as 10 μM administered 6 hours post-infection[1].

-

Systemic Infection Models: While specific models are not always detailed, the literature suggests that Sch 79797 is effective in systemic infection scenarios.

Administration Routes

The primary route of administration described in preclinical efficacy studies is intratracheal instillation for localized lung infections. While intravenous administration has been mentioned in the context of its earlier development as a PAR1 antagonist, specific pharmacokinetic data following this route for its antimicrobial application is not publicly available. Information regarding oral bioavailability is also lacking in the reviewed literature.

Quantitative Pharmacokinetic Data

A thorough review of the available scientific literature did not yield specific quantitative pharmacokinetic parameters for Sch 79797 in preclinical models. Data for key metrics such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and bioavailability are not published. The absence of this data is a significant knowledge gap in the preclinical profile of Sch 79797.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for Sch 79797

| Parameter | Animal Model | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference |

| Data Not Available | --- | --- | --- | --- | --- | --- | --- | --- | --- |

This table is intentionally left blank as no specific quantitative pharmacokinetic data was found in the publicly available literature.

Experimental Protocols

While detailed, step-by-step protocols for pharmacokinetic studies of Sch 79797 are not available, a general methodology for conducting such studies in preclinical models can be outlined based on standard practices.

Hypothetical Experimental Workflow for Preclinical Pharmacokinetic Profiling

A typical workflow to determine the pharmacokinetic profile of a compound like Sch 79797 in a rodent model would involve the following steps:

-

Animal Model Selection: Healthy, male or female mice or rats of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats) would be chosen.

-

Drug Formulation and Administration: Sch 79797 would be formulated in a suitable vehicle for intravenous (e.g., saline with a co-solvent) and oral (e.g., in a suspension or solution) administration. A single dose would be administered to each animal.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing via an appropriate method (e.g., tail vein or retro-orbital sinus).

-

Plasma Preparation: Blood samples would be processed to separate plasma, which would then be stored frozen until analysis.

-

Bioanalytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), would be developed and validated to quantify the concentration of Sch 79797 in plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software to determine the key pharmacokinetic parameters.

Visualizations

Signaling Pathway of Sch 79797's Dual Mechanism of Action

Caption: Dual mechanism of Sch 79797 targeting both folate synthesis and membrane integrity.

Hypothetical Experimental Workflow for Pharmacokinetic Study

Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

Sch 79797 represents a promising antibiotic candidate with a novel dual mechanism of action that has the potential to circumvent conventional resistance pathways. However, a significant gap exists in the publicly available preclinical data, particularly concerning its pharmacokinetic properties. The lack of quantitative data on absorption, distribution, metabolism, and excretion (ADME) in relevant animal models is a critical hurdle for its further development.

Future research should prioritize comprehensive pharmacokinetic studies to determine the full ADME profile of Sch 79797. This will be essential for establishing appropriate dosing regimens, understanding its potential for toxicity, and ultimately translating this promising molecule from the laboratory to the clinic. Elucidating the metabolic pathways and identifying any major metabolites will also be crucial for a complete safety assessment. Without this fundamental pharmacokinetic data, the promising antibacterial activity of Sch 79797 cannot be fully realized in a therapeutic context.

References

Methodological & Application

Application Notes and Protocols for Sch 79797 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sch 79797 is a versatile small molecule with two distinct and potent biological activities. It was initially developed as a highly potent and selective nonpeptide antagonist of Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated platelet aggregation.[1][2] More recently, Sch 79797 has been identified as a broad-spectrum antibiotic with a novel dual mechanism of action, making it a promising lead for combating antibiotic resistance.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of Sch 79797's activity as both a PAR1 antagonist and an antibiotic.

Part 1: Sch 79797 as a PAR1 Antagonist

Sch 79797 acts as a competitive antagonist of PAR1, inhibiting the binding of thrombin and thrombin receptor-activating peptide (TRAP) to the receptor.[1] This inhibition blocks downstream signaling pathways that lead to platelet aggregation and other cellular responses.

Quantitative Data: PAR1 Antagonist Activity

The inhibitory potency of Sch 79797 against PAR1 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 70 nM | Inhibition of high-affinity thrombin receptor-activating peptide ([³H]haTRAP) binding to PAR1. | |

| Ki | 35 nM | Inhibition of [³H]haTRAP binding to PAR1. | |

| IC50 | 3 µM | Inhibition of thrombin-induced human platelet aggregation. | |

| ED50 | 75 nM | Growth inhibition of NIH 3T3 cells. | |

| ED50 | 81 nM | Growth inhibition of HEK 293 cells. | |

| ED50 | 116 nM | Growth inhibition of A375 cells. |

Experimental Protocols: PAR1 Antagonist Assays

This assay measures the ability of Sch 79797 to inhibit platelet aggregation induced by PAR1 agonists like thrombin or TRAP.

Materials:

-

Human whole blood

-

Acid-citrate-dextrose (ACD) solution

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Thrombin or Thrombin Receptor-Activating Peptide (TRAP)

-

Sch 79797

-

Saline or appropriate vehicle control

-

Platelet aggregometer

Protocol:

-

PRP Preparation:

-

Collect human whole blood into tubes containing ACD anticoagulant.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Assay Procedure:

-

Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

Pre-incubate 250 µL of PRP with various concentrations of Sch 79797 or vehicle control for 30 minutes at 37°C in the aggregometer with stirring.

-

Initiate platelet aggregation by adding a PAR1 agonist (e.g., thrombin at a final concentration of 0.1 U/mL or TRAP at 10 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each concentration of Sch 79797.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Sch 79797 concentration.

-

This assay measures the inhibition of intracellular calcium release in response to PAR1 activation.

Materials:

-

Human platelets or cell lines expressing PAR1 (e.g., HEK293 cells)

-

Fura-2 AM or other calcium-sensitive fluorescent dyes

-

Pluronic F-127

-

Krebs buffer or other suitable assay buffer

-

Thrombin or TRAP

-

Sch 79797

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Preparation and Dye Loading:

-

Prepare a suspension of human platelets or culture PAR1-expressing cells in a 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in the presence of Pluronic F-127 (0.02%) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Pre-incubate the dye-loaded cells with various concentrations of Sch 79797 or vehicle control for 10-30 minutes at 37°C.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a PAR1 agonist (e.g., thrombin or TRAP) to stimulate the cells.

-

Immediately begin kinetic measurement of fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity.

-

Determine the IC50 value of Sch 79797 by plotting the inhibition of the calcium response against the logarithm of the compound concentration.

-

Signaling Pathway Visualization

Caption: Thrombin-mediated PAR1 signaling pathway and its inhibition by Sch 79797.

Part 2: Sch 79797 as a Dual-Mechanism Antibiotic

Recent studies have revealed that Sch 79797 possesses potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its unique dual-targeting mechanism involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and the disruption of bacterial membrane integrity. This dual action makes it difficult for bacteria to develop resistance.

Quantitative Data: Antibiotic Activity

The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterium | MIC (µg/mL) | Reference |

| Escherichia coli lptD4213 | 6.3 | |

| Acinetobacter baumannii (Clinical Isolate 1) | 12.5 | |

| Acinetobacter baumannii (Clinical Isolate 2) | 12.5 | |

| Neisseria gonorrhoeae | 0.8 | |

| Staphylococcus aureus (MRSA) | 6.3 | |

| Enterococcus faecalis | 12.5 |

Experimental Protocols: Antibiotic Assays

This assay determines the lowest concentration of Sch 79797 that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sch 79797

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation:

-

Prepare a stock solution of Sch 79797 in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of Sch 79797 in the growth medium in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the different concentrations of Sch 79797.

-

Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm.

-

The MIC is the lowest concentration of Sch 79797 at which there is no visible bacterial growth.

-

This assay assesses the ability of Sch 79797 to disrupt the bacterial cell membrane using fluorescent dyes.

Materials:

-

Bacterial strains

-

Sch 79797

-

Phosphate-buffered saline (PBS)

-

SYTOX Green nucleic acid stain (membrane-impermeable)

-

DiOC₂(3) (membrane potential-sensitive dye)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Wash and resuspend the bacterial cells in PBS.

-

-

Treatment and Staining:

-

Treat the bacterial suspension with various concentrations of Sch 79797 or a vehicle control for a defined period (e.g., 30 minutes).

-

Add SYTOX Green (e.g., at a final concentration of 5 µM) to the bacterial suspension to assess membrane permeability.

-

For membrane potential, use a dye like DiOC₂(3).

-

-

Flow Cytometry Analysis:

-

Analyze the stained bacterial population using a flow cytometer.

-

Measure the fluorescence intensity of SYTOX Green to quantify the percentage of cells with compromised membranes.

-

Measure the shift in fluorescence of DiOC₂(3) to assess changes in membrane potential.

-

This assay measures the direct inhibitory effect of Sch 79797 on the activity of the DHFR enzyme.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Sch 79797

-

Assay buffer

-

UV-Vis spectrophotometer or plate reader

Protocol:

-

Reaction Setup:

-

In a cuvette or a 96-well plate, combine the assay buffer, purified DHFR enzyme, and various concentrations of Sch 79797 or a vehicle control.

-

Pre-incubate the mixture for a short period.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the substrates, DHF and NADPH.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of Sch 79797.

-

Determine the IC50 value by plotting the percentage of DHFR inhibition against the logarithm of the Sch 79797 concentration.

-

Mechanism of Action Visualization

References

Application Notes and Protocols for Sch 79797 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a versatile small molecule with a dual mechanism of action, functioning as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic.[1][2][3] This unique profile makes it a valuable tool for a wide range of cell culture experiments in fields such as cancer biology, cardiovascular research, and microbiology. As a PAR1 antagonist, Sch 79797 is instrumental in studying thrombin-mediated signaling pathways, which are implicated in cell proliferation, apoptosis, and inflammation.[1][4] Its antibiotic properties, which involve the dual targeting of folate metabolism and bacterial membrane integrity, offer a novel approach to combating drug-resistant bacteria.

These application notes provide detailed protocols for utilizing Sch 79797 in common cell culture assays, along with a summary of its quantitative effects on various cell lines and bacterial strains.

Data Presentation

Table 1: Sch 79797 Inhibitory Concentrations against Various Cell Lines

| Cell Line | Cell Type | Assay | IC50 / ED50 | Reference |

| NIH 3T3 | Mouse Embryonic Fibroblast | Growth Inhibition | 75 nM | |

| HEK 293 | Human Embryonic Kidney | Growth Inhibition | 81 nM | |

| A375 | Human Melanoma | Growth Inhibition | 116 nM | |

| Human Platelets | - | Thrombin-Induced Aggregation | 3 µM | |

| hCASMC | Human Coronary Artery Smooth Muscle Cells | Thrombin-Induced Ca2+ Increase | Effective Inhibition | |

| PBMC | Peripheral Blood Mononuclear Cells | Growth Inhibition | >10-fold higher than E. coli MIC |

Table 2: Sch 79797 Minimum Inhibitory Concentration (MIC) against Bacterial Strains

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Escherichia coli lptD4213 | Gram-Negative | 6.3 | |

| Neisseria gonorrhoeae | Gram-Negative | Potent Activity | |

| Acinetobacter baumannii (Clinical Isolates) | Gram-Negative | Significant Hindrance of Growth | |

| Enterococcus faecalis | Gram-Positive | Significant Hindrance of Growth | |

| Staphylococcus aureus (MRSA USA300) | Gram-Positive | Potent Bactericidal Activity | |

| Bacillus subtilis | Gram-Positive | - |

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Growth Inhibition (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Sch 79797 on the proliferation of adherent mammalian cell lines using a standard MTT assay.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Sch 79797

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Sch 79797 in DMSO.

-

Perform serial dilutions of Sch 79797 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest Sch 79797 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sch 79797.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Sch 79797 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess Sch 79797-induced apoptosis using flow cytometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Sch 79797

-

DMSO

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to approximately 70-80% confluency.

-

Treat the cells with various concentrations of Sch 79797 (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Protocol 3: Bacterial Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of Sch 79797 against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

-

Sch 79797

-

DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single bacterial colony into broth and grow overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Sch 79797 Dilutions:

-

Prepare a 2-fold serial dilution of Sch 79797 in the appropriate growth medium in a 96-well plate. The final volume in each well should be 50 µL.

-

Include a positive control (bacteria with no drug) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Incubate the plate at 37°C for 14-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Sch 79797 that results in no visible bacterial growth after incubation. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

-

Visualizations

Caption: Sch 79797 inhibits the PAR1 signaling pathway.

Caption: Dual antibiotic mechanism of Sch 79797.

Caption: Workflow for IC50 determination using MTT assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

Application of Sch 79797 in Thrombosis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets.[1][2] Thrombin is a critical enzyme in the coagulation cascade and a potent platelet activator. By blocking the PAR-1 receptor, Sch 79797 effectively inhibits thrombin-mediated platelet aggregation and subsequent thrombus formation.[1] This has positioned Sch 79797 as a valuable tool in thrombosis research and as a potential therapeutic agent for the prevention of arterial thrombosis.

Recent studies have also revealed that Sch 79797 possesses biological activities independent of its PAR-1 antagonism. These include the induction of apoptosis in vascular smooth muscle cells and direct antibiotic effects, suggesting a broader therapeutic potential.[3][4]

These application notes provide a comprehensive overview of the use of Sch 79797 in thrombosis research, including detailed experimental protocols and a summary of its efficacy in various preclinical models.

Mechanism of Action

Sch 79797 primarily exerts its antithrombotic effect by competitively inhibiting the binding of thrombin to the PAR-1 receptor on platelets. This blockade prevents the conformational changes necessary for receptor activation and downstream signaling, ultimately inhibiting platelet activation, aggregation, and degranulation.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Sch 79797 in various in vitro and in vivo models of thrombosis.

Table 1: In Vitro Efficacy of Sch 79797

| Assay | Agonist | Species | Key Findings | Reference |

| Platelet Aggregation | Thrombin | Human | Potent inhibition of thrombin-induced platelet aggregation. | |

| Platelet Aggregation | ADP | Human | Blocked the second wave of ADP-induced platelet aggregation. | |

| Microfluidic Flow Chamber | Collagen/Tissue Factor | Human | At 10µM, delayed capillary occlusion time by 1.44-fold under high shear stress (600s⁻¹). |

Table 2: In Vivo Efficacy of Sch 79797

| Thrombosis Model | Animal Model | Dosing | Key Findings | Reference |

| Myocardial Ischemia/Reperfusion | Rat | 25 µg/kg IV (optimal dose) | Significantly reduced infarct size. | |

| Carotid Artery Balloon Injury | Rat | Not specified | Significantly reduced thrombosis. |

Table 3: Effect of Sch 79797 on Bleeding Time

| Animal Model | Dosing | Effect on Bleeding Time | Reference |

| Rat | Data not available | Specific quantitative data on the effect of Sch 79797 on bleeding time in rats is not readily available in the reviewed literature. |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is used to assess the inhibitory effect of Sch 79797 on agonist-induced platelet aggregation using light transmission aggregometry (LTA).

Workflow:

Methodology:

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Incubation: Pre-incubate the PRP with various concentrations of Sch 79797 or vehicle (e.g., DMSO) for 5 minutes at 37°C in an aggregometer cuvette with stirring.

-

Agonist Addition: Add a platelet agonist (e.g., thrombin, ADP, collagen) to induce aggregation.

-

Data Acquisition: Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated with PPP set as 100% aggregation.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is used to evaluate the in vivo antithrombotic efficacy of Sch 79797.

Workflow:

Methodology:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic.

-

Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.

-

Drug Administration: Administer Sch 79797 or vehicle intravenously (IV) via the tail vein.

-

Thrombosis Induction:

-

Place a small piece of filter paper (1x2 mm) saturated with a 10-20% ferric chloride (FeCl₃) solution on the adventitial surface of the carotid artery for 10 minutes.

-

After 10 minutes, remove the filter paper and rinse the artery with saline.

-

-

Measurement:

-

Monitor carotid artery blood flow continuously using a Doppler flow probe.

-

The time to occlusion (TTO) is defined as the time from the application of FeCl₃ to the cessation of blood flow.

-

Tail Bleeding Time Assay in Rats

This assay is used to assess the potential bleeding risk associated with Sch 79797.

Workflow:

Methodology:

-

Drug Administration: Administer Sch 79797 or vehicle to rats via the desired route (e.g., IV, oral).

-

Anesthesia: Anesthetize the rats at a predetermined time point after drug administration.

-

Procedure:

-

Transect the tail 5 mm from the tip with a sharp scalpel.

-

Immediately immerse the tail in a tube containing saline at 37°C.

-

-

Measurement:

-

Record the time from tail transection until the cessation of bleeding for at least 30 seconds.

-

A cut-off time (e.g., 30 minutes) is typically set, at which point bleeding is stopped by cauterization.

-

Conclusion

Sch 79797 is a well-established PAR-1 antagonist that serves as a critical tool for investigating the role of thrombin in thrombosis and hemostasis. Its potent antiplatelet activity has been demonstrated in a variety of preclinical models. Researchers utilizing Sch 79797 should consider its dual mechanism of action, including its PAR-1 independent effects, when interpreting results. The protocols outlined in these application notes provide a foundation for the consistent and reliable evaluation of Sch 79797 and other novel antithrombotic agents. Further research is warranted to fully elucidate its therapeutic potential and to establish a clearer dose-response relationship in various thrombosis models and its precise impact on bleeding time.

References

- 1. Antithrombotic effects of PAR1 and PAR4 antagonists evaluated under flow and static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. SCH79797, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sch 79797 as an Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a novel investigational antibacterial agent demonstrating a unique dual-targeting mechanism of action that is effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3][4] Notably, it exhibits a remarkably low frequency of inducing bacterial resistance.[1] These application notes provide a comprehensive overview of Sch 79797's antibacterial properties, including its mechanism of action, efficacy against various pathogens, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

Sch 79797 exerts its potent bactericidal effect through two independent and simultaneous mechanisms:

-

Inhibition of Folate Metabolism: Sch 79797 competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This disruption of folate metabolism halts the production of essential precursors for DNA, RNA, and protein synthesis. Treatment of E. coli with Sch 79797 leads to a significant increase in the DHFR substrate, 7,8-dihydrofolate (DHF), and a decrease in downstream folate metabolites.

-

Disruption of Bacterial Membrane Integrity: Independent of its effect on folate metabolism, Sch 79797 disrupts the bacterial cell membrane's potential and permeability barrier. This leads to rapid membrane depolarization and permeabilization, causing leakage of cellular contents and ultimately cell death. This membrane-targeting effect is not a secondary consequence of DHFR inhibition. Some evidence suggests that Sch 79797 may directly activate the bacterial mechanosensitive channel of large conductance (MscL) to induce membrane permeabilization.

This dual-mechanism is significant as it is more effective than combination treatments with individual drugs targeting each pathway and contributes to the low observed rates of resistance.

References

Application Notes and Protocols for Sch 79797 in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), a key receptor for the pro-thrombotic and pro-inflammatory enzyme thrombin.[1][2][3] In cardiovascular research, Sch 79797 is a valuable tool for investigating the roles of PAR1 signaling in a variety of pathological processes, including thrombosis, myocardial ischemia/reperfusion (I/R) injury, and restenosis following angioplasty.[4][5] Notably, emerging evidence suggests that Sch 79797 also possesses biological activities independent of PAR1 antagonism, including the induction of apoptosis in vascular smooth muscle cells (VSMCs) and a surprising dual-mechanism antibiotic effect.

These application notes provide a comprehensive overview of the use of Sch 79797 in preclinical cardiovascular disease models, complete with detailed experimental protocols and a summary of key quantitative data. The information presented is intended to equip researchers with the necessary knowledge to effectively design and execute experiments utilizing this multifaceted compound.

Mechanism of Action

Sch 79797 primarily functions as a competitive antagonist of PAR1, inhibiting the binding of activating peptides and preventing downstream signaling. Thrombin, a serine protease generated during coagulation, is the canonical activator of PAR1. Upon cleavage of its N-terminal domain, a tethered ligand is revealed which auto-activates the receptor, leading to G-protein coupling and the initiation of intracellular signaling cascades. These pathways play a crucial role in platelet aggregation, endothelial cell activation, and smooth muscle cell proliferation.

Interestingly, some of the cardioprotective effects of Sch 79797 appear to be mediated through pathways that are activated upon PAR1 inhibition, suggesting a potential uncoupling of G-proteins which then become available to other protective receptors. Furthermore, Sch 79797 has been shown to induce apoptosis in VSMCs through a PAR1-independent mechanism involving the JNK/c-Jun and p53 signaling pathways. This dual functionality of anti-thrombotic and pro-apoptotic activity makes it a particularly interesting compound for restenosis research.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the efficacy of Sch 79797 in various cardiovascular disease models.

Table 1: Efficacy of Sch 79797 in a Rat Model of Myocardial Ischemia/Reperfusion Injury

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Infarct Size (% of Area at Risk) | Control | - | 45 ± 3 | |

| Sch 79797 | 6.25 µg/kg IV | 35 ± 4 | ||

| Sch 79797 | 12.5 µg/kg IV | 28 ± 3 | ||

| Sch 79797 | 25 µg/kg IV | 15 ± 2 | **** | |

| Sch 79797 | 100 µg/kg IV | 25 ± 3 | ||

| Ventricular Tachycardia (seconds) | Control | - | 25.5 ± 4.1 | |

| Sch 79797 | 25 µg/kg IV | 8.2 ± 1.9 | ||

| Ventricular Fibrillation (seconds) | Control | - | 18.3 ± 3.5 | |

| Sch 79797 | 25 µg/kg IV | 5.1 ± 1.2 |

*p < 0.05 vs. Control

Table 2: Efficacy of Sch 79797 in a Rat Model of In-Stent Restenosis

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Intima-to-Media (I/M) Ratio | DMSO Control | - | 1.8 ± 0.2 | |

| Sch 79797 | 75 µg/kg/day | 0.6 ± 0.1 | **** | |

| Thrombus Formation | DMSO Control | - | Present | |

| Sch 79797 | 75 µg/kg/day | Absent |

Table 3: In Vitro Activity of Sch 79797

| Assay | Target | IC₅₀ | Reference |

| [³H]haTRAP Binding to PAR1 | PAR1 | 70 nM | |

| Thrombin-induced Platelet Aggregation | Platelets | 3 µM | |

| VSMC Proliferation | A10 Cells | ~0.3 µM |

Experimental Protocols

In Vivo Models

This protocol describes the induction of myocardial I/R injury in rats to assess the cardioprotective effects of Sch 79797.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., sodium pentobarbital, 40 mg/kg, i.p. or isoflurane)

-

Ventilator

-

Surgical instruments for thoracotomy

-

6-0 silk suture

-

Sch 79797 dihydrochloride

-

Vehicle (e.g., sterile water or DMSO)

-

ECG monitoring system

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthetize the rat and initiate artificial ventilation.

-

Monitor the electrocardiogram (ECG) throughout the procedure.

-

Perform a left thoracotomy to expose the heart.

-

Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

-

Induce myocardial ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by blanching of the myocardium and ST-segment elevation on the ECG.

-

Administer Sch 79797 (e.g., 25 µg/kg) or vehicle intravenously at a desired time point (e.g., 10 minutes before ischemia or just before reperfusion).

-

After the ischemic period (e.g., 30 minutes), release the suture to allow for reperfusion of the myocardium.

-

Continue to monitor the animal for a set reperfusion period (e.g., 2-4 hours).

-

At the end of the reperfusion period, euthanize the animal and excise the heart.

-

To determine the infarct size, cannulate the aorta and perfuse the heart with saline followed by 1% TTC stain. The viable myocardium will stain red, while the infarcted tissue will remain pale.

-

Quantify the area at risk and the infarct size.

This protocol details the creation of a balloon injury-induced restenosis model in the rat carotid artery to evaluate the effects of Sch 79797 on neointimal formation.

Materials:

-

Male Sprague-Dawley rats (380-450 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for neck dissection

-

2F Fogarty balloon catheter

-

Sch 79797

-

Vehicle (e.g., DMSO for in vivo administration)

-

Perfusion-fixation solutions (e.g., PBS and 4% paraformaldehyde)

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place temporary ligatures around the CCA and ICA.

-

Introduce a 2F Fogarty balloon catheter into the ECA and advance it into the CCA.

-

Inflate the balloon and withdraw it three times to denude the endothelium.

-

Remove the catheter and ligate the ECA stump. Restore blood flow through the CCA and ICA.

-

Administer Sch 79797 (e.g., 75 µg/kg/day) or vehicle for the desired treatment period (e.g., 7 days) via an appropriate route (e.g., intraperitoneal injection).

-

At the end of the treatment period, euthanize the animal and perform perfusion-fixation with PBS followed by 4% paraformaldehyde.

-

Excise the injured carotid artery and process for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining).

-

Quantify the intima-to-media ratio to assess the degree of restenosis.

In Vitro Assays

This protocol describes the use of light transmission aggregometry (LTA) to measure the effect of Sch 79797 on platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Agonist (e.g., thrombin, ADP, collagen)

-

Sch 79797

-

Vehicle (e.g., DMSO)

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate PRP with various concentrations of Sch 79797 or vehicle at 37°C for a specified time (e.g., 5 minutes).

-

Add the agonist to the PRP to induce aggregation.

-

Record the change in light transmission over time.

-

Calculate the percentage of aggregation and determine the IC₅₀ of Sch 79797.

Signaling Pathways and Visualizations

Sch 79797's effects in cardiovascular models are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

PAR1-Dependent Signaling in Cardioprotection

The cardioprotective effects of Sch 79797 in I/R injury are linked to the activation of pro-survival pathways upon PAR1 blockade.

Caption: PAR1 inhibition by Sch 79797 may lead to cardioprotection via G-protein-mediated activation of other GPCRs and downstream pro-survival pathways.

PAR1-Independent Apoptotic Signaling in Restenosis

In the context of restenosis, Sch 79797 induces apoptosis in vascular smooth muscle cells through a PAR1-independent mechanism.

Caption: Sch 79797 induces VSMC apoptosis via the JNK/c-Jun/p53 pathway and mitochondrial depolarization, independent of PAR1.

Experimental Workflow for In Vivo Myocardial I/R Injury Model

Caption: Workflow for the rat myocardial ischemia/reperfusion injury model.

Conclusion

Sch 79797 is a versatile pharmacological tool for investigating the multifaceted roles of PAR1 in cardiovascular disease. Its potent and selective antagonism allows for the elucidation of PAR1-mediated signaling in thrombosis and I/R injury. Furthermore, its PAR1-independent pro-apoptotic effects on vascular smooth muscle cells provide a unique avenue for exploring novel anti-restenotic therapies. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers aiming to leverage the full potential of Sch 79797 in their cardiovascular research endeavors. It is important for researchers to consider the dual mechanisms of action of Sch 79797 when designing experiments and interpreting results.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histological and Morphometric Analyses for Rat Carotid Artery Balloon Injury Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rndsystems.com [rndsystems.com]

Application Notes and Protocols for Sch 79797 Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a novel investigational compound with a unique dual mechanism of action, functioning as both a potent, broad-spectrum antibiotic and a selective antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] This dual activity makes Sch 79797 a compelling candidate for in vivo studies in various disease models where bacterial infection and thrombo-inflammatory processes are intertwined, such as sepsis, infected thrombosis, and severe bacterial pneumonia.

The antibiotic activity of Sch 79797 is attributed to two independent mechanisms: the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, and the disruption of bacterial membrane integrity.[2] This dual-targeting approach has been shown to be effective against both Gram-positive and Gram-negative bacteria, with a low frequency of resistance development.[2]

As a PAR1 antagonist, Sch 79797 inhibits the cellular effects of thrombin and other proteases that activate this receptor. PAR1 is known to play a significant role in thrombosis, inflammation, and vascular permeability.[3] By blocking PAR1, Sch 79797 can potentially mitigate the inflammatory cascade and pro-thrombotic state associated with severe infections.

These application notes provide detailed protocols for preclinical animal studies designed to evaluate the efficacy of Sch 79797 in relevant disease models.

Data Presentation

Table 1: Recommended Dosage and Administration Routes for Sch 79797 in Mice

| Administration Route | Vehicle | Recommended Dose Range | Needle Gauge | Maximum Volume | Reference |

| Intratracheal (IT) | Phosphate-Buffered Saline (PBS) | 10 µM | - | 50 µL | |

| Intravenous (IV) | Sterile Saline | 1 - 10 mg/kg | 27-30G | 5 mL/kg | |

| Intraperitoneal (IP) | Sterile Saline or 10% DMSO in Saline | 1 - 20 mg/kg | 23-27G | 10 mL/kg | |

| Subcutaneous (SC) | Sterile Saline or Sesame Oil | 5 - 50 mg/kg | 25-27G | 10 mL/kg | |